molecular formula C26H42O4 B14798593 3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid

3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid

Cat. No.: B14798593
M. Wt: 418.6 g/mol
InChI Key: LHSZAKRHUYJKIU-PIROLTRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid typically involves multiple steps, starting from readily available bile acids such as chenodeoxycholic acid . The synthetic route includes:

    Ethylation: The addition of an ethyl group at the 6-position.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

3alpha-Hydroxy-6-ethyl-7-keto-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various bile acid derivatives, which have significant biological and therapeutic properties .

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

4-[(10S,13R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15?,16?,17?,18?,19?,20?,21?,23?,25-,26-/m1/s1

InChI Key

LHSZAKRHUYJKIU-PIROLTRPSA-N

Isomeric SMILES

CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.